Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate CAS number
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate CAS number
An In-Depth Technical Guide to Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
CAS Number: 1363383-33-8
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is a key building block in modern medicinal chemistry. Its sterically hindered, yet reactive, bromomethyl group, combined with the synthetically versatile N-Boc protected piperidine scaffold, makes it a valuable intermediate for the synthesis of complex molecules in drug discovery. The 4,4-disubstituted piperidine motif is of particular interest as it can impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity, to drug candidates.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, along with essential safety and handling protocols.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is presented in Table 1.
| Property | Value |
| CAS Number | 1363383-33-8 |
| Molecular Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.21 g/mol |
| Appearance | Predicted to be a white to off-white solid or oil |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and THF |
Synthesis and Purification
The synthesis of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is most logically achieved through a two-step process, starting with the synthesis of the corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, followed by bromination.
Part 1: Synthesis of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
The synthesis of the alcohol precursor can be approached in several ways, with a common method involving the reduction of a corresponding ester.
Experimental Protocol:
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Esterification: Begin with a suitable starting material such as 4-methylpiperidine-4-carboxylic acid. Protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM). The resulting N-Boc protected carboxylic acid is then esterified, for example, using methanol under acidic conditions (e.g., with sulfuric acid) to yield methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.
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Reduction: The purified ester is then reduced to the primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction is carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reduced temperature (e.g., 0 °C to room temperature).[2]
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Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Bromination of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis. For a sterically hindered primary alcohol, reagents that proceed via an SN2 mechanism are generally preferred.
Experimental Protocol:
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Reaction Setup: The alcohol precursor is dissolved in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: A suitable brominating agent is added. Common choices for this transformation include phosphorus tribromide (PBr₃) or an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3]
-
Using PBr₃: PBr₃ is added dropwise to the cooled solution (typically 0 °C) of the alcohol. The reaction is then allowed to warm to room temperature and stirred until completion.
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Using CBr₄ and PPh₃: Triphenylphosphine is added to the solution of the alcohol and carbon tetrabromide in a solvent like DCM. The reaction is typically stirred at room temperature.
-
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final product.
Caption: Proposed synthetic workflow for tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group, the bromomethyl group, and the tert-butyl group of the Boc protecting group.
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δ ~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
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δ ~1.00 ppm (s, 3H): A singlet for the three protons of the methyl group at the 4-position.
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δ ~3.40 ppm (s, 2H): A singlet for the two protons of the bromomethyl group.
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δ ~1.5-1.8 ppm (m) and ~3.0-3.6 ppm (m): A series of multiplets corresponding to the methylene protons of the piperidine ring. The protons closer to the nitrogen atom will be shifted further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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δ ~154 ppm: The carbonyl carbon of the Boc group.
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δ ~80 ppm: The quaternary carbon of the tert-butyl group.
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δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
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Piperidine Ring Carbons: Signals for the piperidine ring carbons are expected in the range of δ 30-50 ppm. The carbon bearing the methyl and bromomethyl groups (C4) will be a quaternary carbon.
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C4-CH₃: The methyl carbon at the 4-position.
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C4-CH₂Br: The bromomethyl carbon.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[4]
-
[M+H]⁺: m/z 292.09 and 294.09
Fragmentation in MS/MS would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1690 cm⁻¹: A strong absorption band for the C=O stretching of the carbamate in the Boc group.
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~1160 cm⁻¹: C-N stretching vibration.
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~650 cm⁻¹: C-Br stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, often used to improve the pharmacological properties of drug candidates.[1] Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate serves as a valuable building block for introducing this moiety into larger molecules.
The bromomethyl group is a versatile handle for a variety of chemical transformations, including:
-
Nucleophilic Substitution: The bromide can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and azides, to introduce diverse functional groups. For example, reaction with a primary amine would lead to a secondary amine, which could be a key pharmacophore or a point for further derivatization.
-
Synthesis of Amines: Following substitution with azide, the resulting azidomethyl group can be reduced to an aminomethyl group, providing a primary amine with a one-carbon extension from the piperidine ring.
-
Carbon-Carbon Bond Formation: The bromomethyl group can participate in reactions to form new carbon-carbon bonds, for instance, through reaction with organometallic reagents or in alkylation reactions of enolates.
The presence of the methyl group at the 4-position can provide steric bulk, which may influence the binding of the final molecule to its biological target and can also block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
Caption: Potential applications of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate in medicinal chemistry.
Safety and Handling
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate should be handled with care by trained personnel in a well-ventilated laboratory. As an alkylating agent, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Avoid generating dust or aerosols.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique structural features allow for the introduction of the 4,4-disubstituted piperidine motif, which can confer beneficial properties to drug candidates. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a comprehensive overview of its synthesis, expected analytical characteristics, potential applications, and essential safety protocols based on established chemical principles and data from analogous structures. Researchers and scientists in the field of drug development can utilize this information to effectively incorporate this promising intermediate into their synthetic strategies.
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